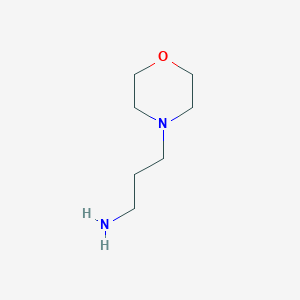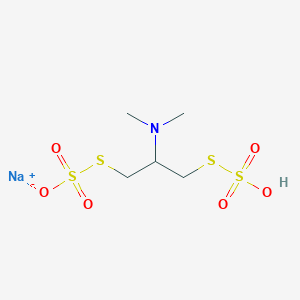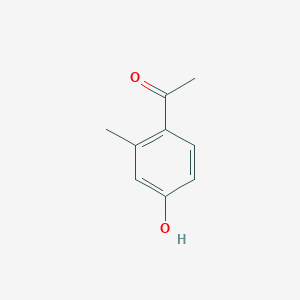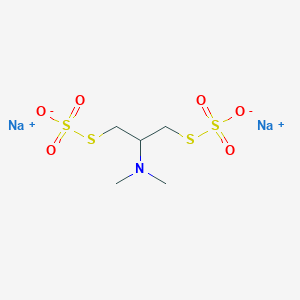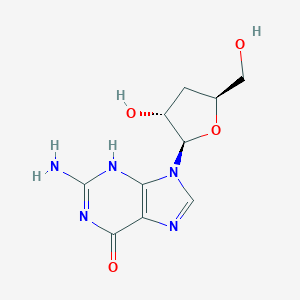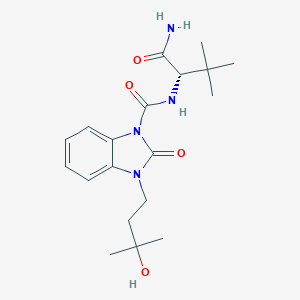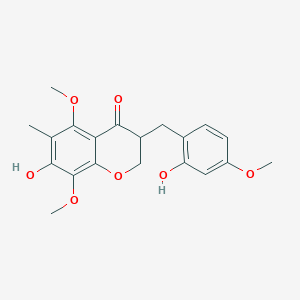
Ophiopogonanone F
描述
Ophiopogonanone F is a homoisoflavonoid compound isolated from the tuberous roots of Ophiopogon japonicus, a plant species belonging to the Asparagaceae family . Homoisoflavonoids are a rare class of flavonoids known for their diverse bioactivities . This compound has garnered attention due to its potential therapeutic properties and unique chemical structure.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ophiopogonanone F involves the extraction of the compound from the tuberous roots of Ophiopogon japonicus using hydro-ethanolic (80%) soluble fractions . The compound is then isolated and purified through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) using a gradient system of water and methanol .
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources, specifically the tuberous roots of Ophiopogon japonicus. The extraction process involves multiple steps of solvent extraction, filtration, and purification to obtain the pure compound .
化学反应分析
Types of Reactions: Ophiopogonanone F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions involve reagents such as halogens and alkylating agents to introduce new functional groups into the compound.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which may exhibit enhanced or modified bioactivities .
科学研究应用
作用机制
The mechanism of action of Ophiopogonanone F involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Ophiopogonanone F is compared with other similar homoisoflavonoid compounds, highlighting its uniqueness:
属性
IUPAC Name |
7-hydroxy-3-[(2-hydroxy-4-methoxyphenyl)methyl]-5,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-10-16(22)20(26-4)19-15(18(10)25-3)17(23)12(9-27-19)7-11-5-6-13(24-2)8-14(11)21/h5-6,8,12,21-22H,7,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBMGXRBGCGOPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1OC)C(=O)C(CO2)CC3=C(C=C(C=C3)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are Ophiopogonanones and what is known about their structure?
A1: Ophiopogonanones are a group of newly discovered homoisoflavonoids isolated from the tuber of Ophiopogon japonicus []. The provided research paper focuses on the identification and structural characterization of five new homoisoflavonoids, including Ophiopogonanone F. Unfortunately, the study primarily focuses on the isolation and structural elucidation of these novel compounds using spectroscopic techniques. While it mentions that spectroscopic analyses were used to determine the structures of these compounds, the paper does not provide specific details about the molecular formula, weight, or spectroscopic data for this compound.
Q2: Why is Ophiopogon japonicus of interest for natural product research?
A2: Ophiopogon japonicus (Thunb) Ker-Gawl., a plant traditionally used in Asian medicine, has become a subject of interest for natural product research due to the potential bioactivities of its constituents []. The discovery of five new homoisoflavonoids from this plant further emphasizes its potential as a source of novel bioactive compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


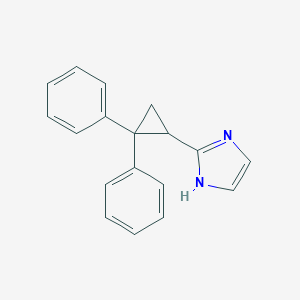
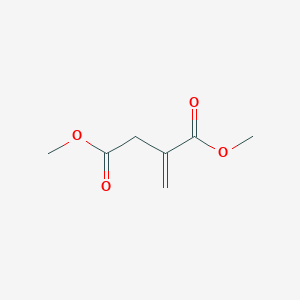
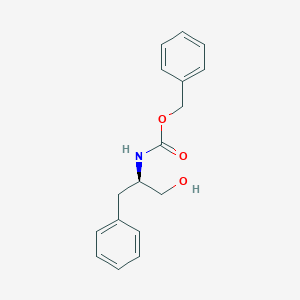
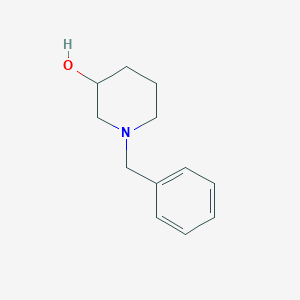
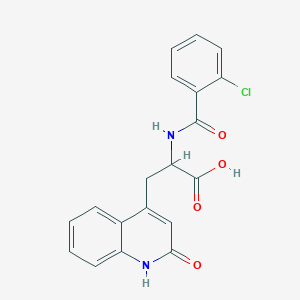
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B57627.png)
